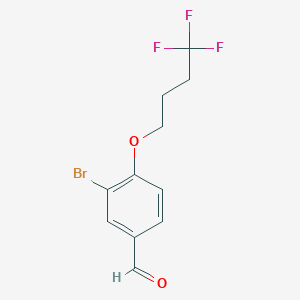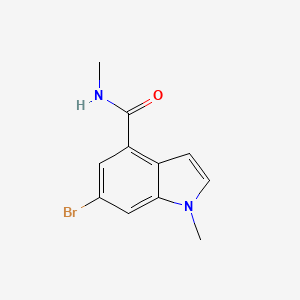
4-(2-Amino-5-chloropyridin-3-yl)-2-methylbut-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Amino-5-chloropyridin-3-yl)-2-methylbut-3-yn-2-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an amino group and a chlorine atom, along with a butynol side chain. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic chemistry and potential pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-5-chloropyridin-3-yl)-2-methylbut-3-yn-2-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-amino-5-chloropyridine, which is then subjected to further functionalization to introduce the butynol side chain. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Amino-5-chloropyridin-3-yl)-2-methylbut-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions often require the use of nucleophilic reagents and appropriate solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Amino-5-chloropyridin-3-yl)-2-methylbut-3-yn-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(2-Amino-5-chloropyridin-3-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of specific kinases or other enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(2-Amino-5-chloropyridin-3-yl)-2-methylbut-3-yn-2-ol include:
- 2-Amino-5-chloropyridine
- 2-Amino-5-methylpyridine
- 2-Amino-5-chloro-3-pyridinecarboxaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its butynol side chain, which imparts unique chemical reactivity and potential biological activities. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential as a lead compound in drug development.
Eigenschaften
CAS-Nummer |
1262985-26-1 |
|---|---|
Molekularformel |
C10H11ClN2O |
Molekulargewicht |
210.66 g/mol |
IUPAC-Name |
4-(2-amino-5-chloropyridin-3-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C10H11ClN2O/c1-10(2,14)4-3-7-5-8(11)6-13-9(7)12/h5-6,14H,1-2H3,(H2,12,13) |
InChI-Schlüssel |
RKRISWUWUYPSDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC1=C(N=CC(=C1)Cl)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12065744.png)
![2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12065752.png)
![4-[2-(3-Methoxyphenyl)ethyl]piperidine](/img/structure/B12065757.png)




